ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate
Description
P2Y1/P2Y12 antagonist-1 is a compound that inhibits the activity of P2Y1 and P2Y12 receptors, which are part of the P2Y receptor family. These receptors are G protein-coupled receptors activated by nucleotides such as adenosine diphosphate (ADP). P2Y1 and P2Y12 receptors play crucial roles in platelet aggregation and thrombus formation, making them significant targets for antiplatelet therapy .
Properties
Molecular Formula |
C22H18N4O3 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl 2-(3-cyanophenyl)-3-[(4-cyanophenyl)methoxy]-5-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C22H18N4O3/c1-3-28-22(27)20-15(2)25-21(19-6-4-5-18(11-19)13-24)26(20)29-14-17-9-7-16(12-23)8-10-17/h4-11H,3,14H2,1-2H3 |
InChI Key |
AQVZLXOFKCFLKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1OCC2=CC=C(C=C2)C#N)C3=CC=CC(=C3)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P2Y1/P2Y12 antagonist-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic routes often require precise control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of P2Y1/P2Y12 antagonist-1 involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This often requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: P2Y1/P2Y12 antagonist-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and selectivity as an antagonist .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions are typically derivatives of P2Y1/P2Y12 antagonist-1 with enhanced pharmacological properties. These derivatives are further tested for their efficacy and safety in preclinical and clinical studies .
Scientific Research Applications
Chemical Structure and Synthesis
This compound features a complex structure characterized by an imidazole ring and various aromatic substituents. Its molecular formula is C22H18N4O3, with a molecular weight of approximately 386.4 g/mol. The synthesis typically involves multi-step organic reactions, requiring careful control of conditions such as temperature and solvent choice to achieve desired structural modifications .
Antiplatelet Activity
Ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate has been identified as a potent platelet aggregation inhibitor . Its mechanism of action involves dual antagonism of the P2Y1 and P2Y12 receptors, which are critical in platelet activation mediated by adenosine diphosphate (ADP). By inhibiting these receptors, the compound effectively reduces thrombus formation, making it a significant candidate for cardiovascular therapies aimed at preventing strokes and heart attacks .
Comparative Analysis with Other Antiplatelet Agents
The following table compares this compound with other established antiplatelet agents:
| Compound Name | Structure Features | Mechanism of Action | Unique Aspects |
|---|---|---|---|
| Clopidogrel | Thienopyridine | P2Y12 receptor antagonist | Prodrug requiring metabolic activation |
| Prasugrel | Thienopyridine | P2Y12 receptor antagonist | More potent than clopidogrel |
| Ticagrelor | Cyclopentane | P2Y12 receptor antagonist | Directly active; reversible binding |
| This compound | Imidazole-based structure | Dual P2Y1/P2Y12 receptor antagonist | Unique imidazole framework enhancing selectivity |
The distinct imidazole structure combined with its dual receptor antagonism sets this compound apart from other agents, potentially offering enhanced therapeutic benefits in antiplatelet therapy .
Case Study 1: Inhibition of Platelet Activation
A study investigated the interactions of this compound with biological targets, demonstrating its effectiveness in inhibiting platelet activation. The study utilized various assays to measure platelet aggregation in response to ADP, confirming significant inhibition at varying concentrations .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding affinity of this compound to its target receptors. These studies provide insights into the compound's potential interactions at the molecular level, supporting its role as a therapeutic agent in cardiovascular diseases .
Mechanism of Action
P2Y1/P2Y12 antagonist-1 exerts its effects by binding to the P2Y1 and P2Y12 receptors, thereby inhibiting their activation by ADP. This inhibition prevents the downstream signaling events that lead to platelet aggregation and thrombus formation . The molecular targets of P2Y1/P2Y12 antagonist-1 include the G protein-coupled receptors P2Y1 and P2Y12, which are involved in the regulation of intracellular calcium levels and cyclic adenosine monophosphate (cAMP) concentrations .
Comparison with Similar Compounds
P2Y1/P2Y12 antagonist-1 is unique in its ability to inhibit both P2Y1 and P2Y12 receptors, whereas other compounds may selectively target only one of these receptors. Similar compounds include clopidogrel, prasugrel, and ticagrelor, which are P2Y12 receptor antagonists used clinically as antiplatelet agents . P2Y1/P2Y12 antagonist-1 offers the advantage of dual inhibition, potentially providing more comprehensive antiplatelet effects .
Biological Activity
Ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate (CAS Number: 2738381-94-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly as a platelet aggregation inhibitor . This article delves into the biological activity of this compound, presenting findings from various studies, including case studies and research data.
- Molecular Formula : C22H18N4O3
- Molecular Weight : 386.4033 g/mol
- SMILES Notation : CCOC(=O)c1c(C)nc(n1OCc1ccc(cc1)C#N)c1cccc(c1)C#N
Platelet Aggregation Inhibition
Research indicates that this compound functions primarily as a platelet aggregation inhibitor . This activity suggests its potential use in managing conditions associated with thrombosis and cardiovascular diseases. It acts by interfering with the signaling pathways that promote platelet aggregation, thereby reducing the risk of clot formation .
Anticancer Properties
In addition to its antiplatelet effects, there is emerging evidence regarding the anticancer properties of imidazole derivatives. For instance, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines. A study highlighted that certain imidazole derivatives exhibited IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX), indicating their potential as effective anticancer agents .
Case Study: Apoptosis Induction
A notable study involving imidazole derivatives reported that one such compound induced apoptosis in HeLa cells by modulating the expression of apoptotic proteins such as Bax and Bcl-2. The compound significantly increased the expression of pro-apoptotic Bax while decreasing anti-apoptotic Bcl-2, leading to enhanced apoptosis rates compared to controls . This mechanism may be relevant for understanding the broader biological activity of this compound.
Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications in its chemical structure can significantly impact its biological activity. Research on related imidazole derivatives has shown that variations in substituents can enhance or diminish their efficacy as anticancer agents or platelet inhibitors .
Future Directions
Further research is warranted to explore:
- The full spectrum of biological activities beyond platelet inhibition and anticancer effects.
- The potential for developing derivatives with enhanced efficacy and reduced side effects.
- Clinical trials to validate the therapeutic applications of this compound in both oncology and cardiovascular medicine.
Q & A
Q. What chromatographic techniques are optimal for separating closely related imidazole derivatives?
- Methodological Answer :
- HPLC : Use a C18 column (5 µm, 250 mm) with a gradient of 0.1% formic acid in water/acetonitrile (40:60 to 10:90 over 25 min). Adjust pH to 3.0 to minimize peak tailing .
- Chiral Separation : For enantiomers, employ a Chiralpak IA column with hexane/isopropanol (85:15) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
